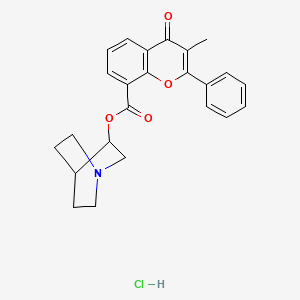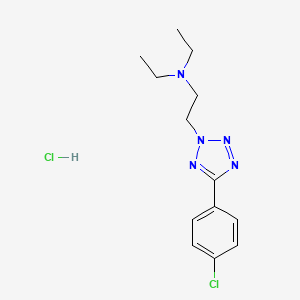
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(333)undec-1-ylthio)-, dihydrochloride is a complex organic compound with the molecular formula C8H20Cl2N2S4Si It is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride typically involves multiple steps, starting with the formation of the silabicyclo framework. This is followed by the introduction of sulfur atoms and the ethanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of the reaction process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, monohydrochloride
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, trihydrochloride
Uniqueness
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride is unique due to its specific combination of a silabicyclo framework and multiple sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
136884-65-6 |
|---|---|
Fórmula molecular |
C8H20Cl2N2S4Si |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2S4Si.2ClH/c9-1-5-11-15-12-6-2-10(3-7-13-15)4-8-14-15;;/h1-9H2;2*1H |
Clave InChI |
LMWZPZHVHDJBMX-UHFFFAOYSA-N |
SMILES canónico |
C1CS[Si]2(SCCN1CCS2)SCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


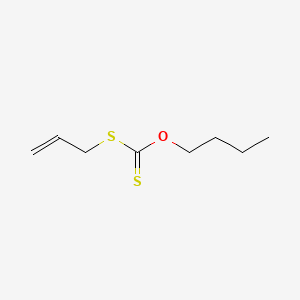
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
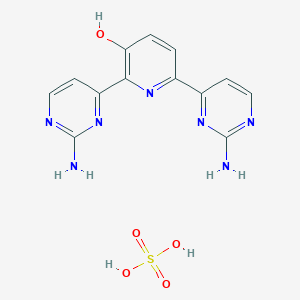
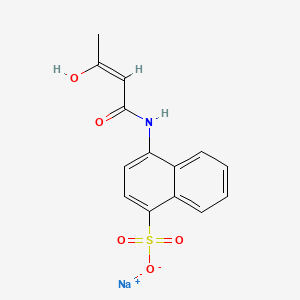
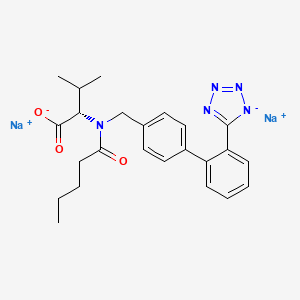
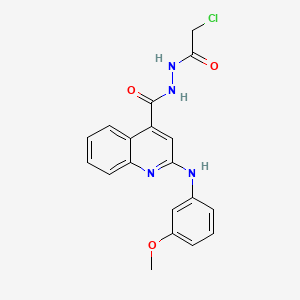
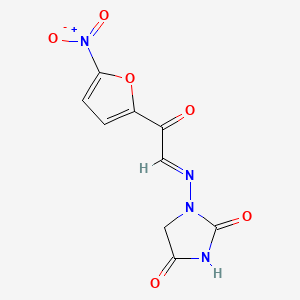
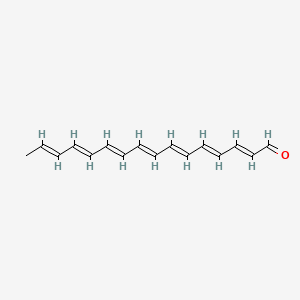
![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
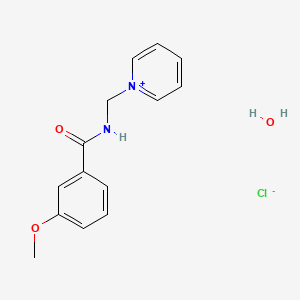
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
